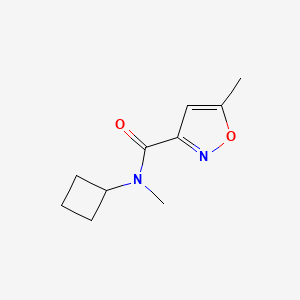

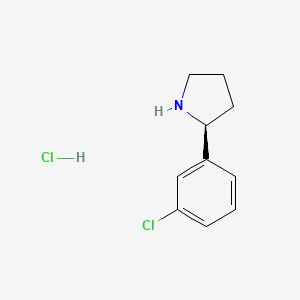

![molecular formula C16H15N3O3S B2735785 N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-68-5](/img/structure/B2735785.png)

N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a thiazole ring fused with a pyrimidine ring. The specific compound you mentioned also has a methoxyphenyl group and an ethyl group attached, which could potentially affect its properties and biological activity.

Molecular Structure Analysis

The molecular structure of thiazolopyrimidines consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .

Chemical Reactions Analysis

Thiazolopyrimidines can undergo various chemical reactions depending on the substituents present. For example, they can undergo acylation reactions .

科学的研究の応用

Anti-Inflammatory Agents

The compound’s structure suggests that it could act as an anti-inflammatory agent. In recent years, selective COX-2 inhibitors have gained prominence in medicinal chemistry. Researchers have designed, synthesized, and evaluated a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as potential COX-2 inhibitors . These inhibitors target cyclooxygenase (COX), which plays a role in converting arachidonic acid to inflammatory mediators. The goal is to reduce inflammation, pain, and fever caused by prostaglandins while minimizing side effects.

COX-2 Inhibition

The compound’s docking studies demonstrated favorable positioning within the COX-2 active site. The SO2Me pharmacophore was inserted into the secondary pocket of COX-2, forming hydrogen bonds with the active site. Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited high potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Antinociceptive Activity

Nine derivatives of this compound showed significant antinociceptive activity in the formalin test, suggesting potential pain-relieving properties. These derivatives (e.g., 5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) exhibited activity compared to the control group .

Cascade Reactions for Pyrimidine Synthesis

Research developments have explored cascade reactions for synthesizing pyrimidine derivatives. One method involves oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C(sp3)–H functionalization of saturated ketones followed by annulation with amidines. While not directly related to our compound, this broader context highlights the significance of pyrimidine synthesis .

Anti-HIV Activity

Although not specifically for our compound, related benzene derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains. These compounds showed promise in inhibiting viral replication in acutely infected cells .

Neuronal Energy Metabolism Modulation

While not directly studied for our compound, O-GlcNAcylation—a post-translational modification—has been investigated as a pro-survival pathway that modulates glucose homeostasis in ischemic stroke. This highlights the broader relevance of similar chemical structures in biological contexts .

将来の方向性

Thiazolopyrimidines are a promising class of compounds for drug discovery due to their diverse biological activities . Future research could focus on synthesizing new thiazolopyrimidine derivatives and testing their biological activities. Additionally, more studies are needed to understand the mechanisms of action of these compounds.

特性

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-22-12-4-2-11(3-5-12)6-7-17-14(20)13-10-18-16-19(15(13)21)8-9-23-16/h2-5,8-10H,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLYRDWFOBYRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

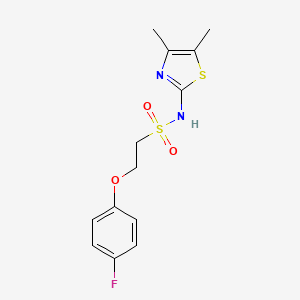

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)

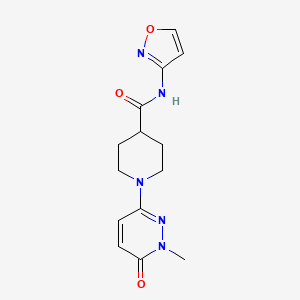

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2735707.png)

![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)

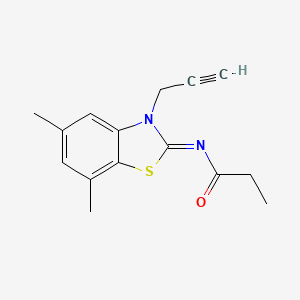

![2-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2735717.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735723.png)